(2-Chloro-3-ethoxy-6-fluorophenyl)methanol
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Overview
Description
(2-Chloro-3-ethoxy-6-fluorophenyl)methanol is an organic compound with the molecular formula C9H10ClFO2 and a molecular weight of 204.63 g/mol . It is characterized by the presence of chloro, ethoxy, and fluoro substituents on a benzene ring, along with a methanol group.
Preparation Methods
The synthesis of (2-Chloro-3-ethoxy-6-fluorophenyl)methanol typically involves the reaction of 2-chloro-3-ethoxy-6-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol . The reaction conditions usually include maintaining the temperature at room temperature and stirring the mixture for several hours until the reaction is complete. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2-Chloro-3-ethoxy-6-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
(2-Chloro-3-ethoxy-6-fluorophenyl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-3-ethoxy-6-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
(2-Chloro-3-ethoxy-6-fluorophenyl)methanol can be compared with similar compounds such as:
(2-Chloro-3-ethoxy-6-fluorobenzaldehyde): This compound is a precursor in the synthesis of this compound.
(2-Chloro-3-ethoxy-6-fluorobenzoic acid): This compound is an oxidation product of this compound.
(2-Chloro-3-ethoxy-6-fluorobenzyl alcohol): This compound is structurally similar but lacks the methanol group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClFO2 |
---|---|
Molecular Weight |
204.62 g/mol |
IUPAC Name |
(2-chloro-3-ethoxy-6-fluorophenyl)methanol |
InChI |
InChI=1S/C9H10ClFO2/c1-2-13-8-4-3-7(11)6(5-12)9(8)10/h3-4,12H,2,5H2,1H3 |
InChI Key |
KANOQAMCPQHWRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)CO)Cl |
Origin of Product |
United States |
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